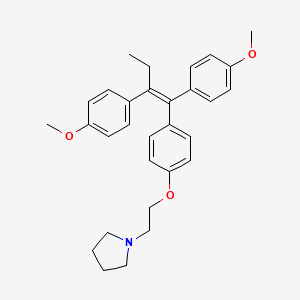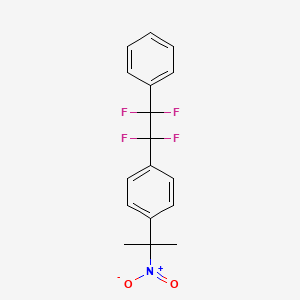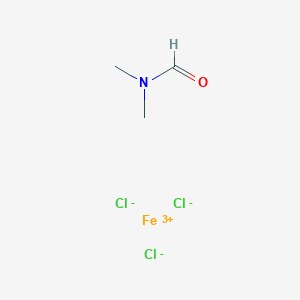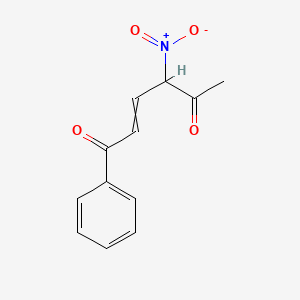![molecular formula C13H14O5 B14674777 2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate CAS No. 34573-66-5](/img/structure/B14674777.png)
2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from 4-hydroxybenzoic acid and 2-hydroxyethyl methacrylate. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-hydroxyethyl methacrylate. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, controlled temperature conditions.
Major Products Formed
Hydrolysis: 4-hydroxybenzoic acid and 2-hydroxyethyl methacrylate.
Polymerization: Polymers with methacrylate and benzoate functionalities.
Scientific Research Applications
2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for coatings, adhesives, and biomedical applications.
Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biomedicine: Explored for use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
Mechanism of Action
The mechanism of action of 2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other bioactive molecules, allowing for controlled release. The ester bond in the compound can be hydrolyzed under physiological conditions, releasing the active components.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: A monomer used in the production of hydrogels and contact lenses.
4-Hydroxybenzoic acid: A precursor for the synthesis of various esters and polymers.
Methyl methacrylate: A monomer used in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Uniqueness
2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate is unique due to its dual functionality, combining the properties of methacrylate and benzoate groups. This allows for the synthesis of polymers with enhanced mechanical strength, thermal stability, and biocompatibility, making it suitable for a wide range of applications in materials science and biomedicine.
Properties
CAS No. |
34573-66-5 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 4-hydroxybenzoate |
InChI |
InChI=1S/C13H14O5/c1-9(2)12(15)17-7-8-18-13(16)10-3-5-11(14)6-4-10/h3-6,14H,1,7-8H2,2H3 |
InChI Key |
NYFYPLLPDFAFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)

![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)


![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)







